molecular formula C27H29Cl2N3S B1178492 poly(I,8-azidoI).poly(C12,U) CAS No. 127815-79-6

poly(I,8-azidoI).poly(C12,U)

Cat. No.: B1178492
CAS No.: 127815-79-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

poly(I,8-azidoI).poly(C12,U) is an 8-azido double-stranded RNA (dsRNA) photoaffinity probe designed for the detailed examination of RNA-protein interactions, specifically within the allosteric binding domain of dsRNA-dependent enzymes . This mismatched analog mimics the biological properties of poly(I).poly(C12U) and functions as a site-directed activator for enzymes such as 2',5'-oligoadenylate (2-5A) synthetase, which is central to the innate immune response . The incorporation of the azido group allows for specific, covalent cross-linking to the target enzyme upon UV irradiation, enabling researchers to isolate and study peptides at or near the allosteric binding site . Studies with highly purified 2-5A synthetase from rabbit reticulocyte lysates and interferon-treated HeLa cells have demonstrated that this photoprobe effectively activates the enzyme, with saturation observed at specific concentrations . The photoincorporation is highly specific, as it is competitively inhibited by native poly(I).poly(C) but not by DNA or single-stranded RNAs . Following cross-linking and nuclease treatment, a distinct radioactive band of 110 kDa—corresponding to the native 2-5A synthetase—can be visualized, confirming the specificity of the binding interaction . This makes poly(I,8-azidoI).poly(C12,U) an intrinsic tool for detecting dsRNA-dependent binding proteins and advancing the understanding of dsRNA-mediated immune activation pathways. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

127815-79-6

Molecular Formula

C27H29Cl2N3S

Synonyms

poly(I,8-azidoI).poly(C12,U)

Origin of Product

United States

Enzymatic Synthesis and Precursor Modifications of Poly I,8 Azidoi .poly C12,u

Methodologies for Enzymatic Polymerization

The creation of the final double-stranded complex relies on the enzymatic polymerization of two distinct single polynucleotide chains. Each strand is synthesized independently using specific polymerases that can accommodate modified nucleotide precursors.

The synthesis of the poly(I,8-azidoI) strand is accomplished through the action of a nucleic acid polymerase capable of polymerizing nucleotide diphosphates in a template-independent manner. Polynucleotide Phosphorylase (PNPase) is a key enzyme in this process. uomus.edu.iqnih.gov PNPase is a bifunctional enzyme that can either degrade RNA or synthesize long polyribonucleotide chains from nucleoside diphosphate (B83284) precursors. uomus.edu.iqnih.gov

For the synthesis of poly(I,8-azidoI), a mixture of inosine-5'-diphosphate (IDP) and its modified counterpart, 8-azidoinosine-5'-diphosphate (8-azido-IDP), serve as substrates for PNPase. The enzyme catalyzes the sequential addition of these nucleotides to a growing chain, resulting in a random copolymer. The ratio of the unmodified to modified precursors in the reaction mixture influences the final composition of the polymer strand. The polymerization activity of PNPase is dependent on the concentration of nucleoside diphosphates and is inhibited by inorganic phosphate (B84403) (Pi). nih.gov

Table 1: Key Enzymes in the Synthesis of Poly(I,8-azidoI).Poly(C12,U)

Enzyme Strand Synthesized Function Substrates
Polynucleotide Phosphorylase (PNPase) poly(I,8-azidoI) Template-independent polymerization of ribonucleoside diphosphates. Inosine-5'-diphosphate (IDP), 8-Azidoinosine-5'-diphosphate (8-azido-IDP)
Terminal Deoxynucleotidyl Transferase (TdT) poly(C12,U) Template-independent polymerization of deoxynucleoside triphosphates (can also incorporate ribonucleotides). Cytidine-5'-triphosphate (B129977) (CTP), Uridine-5'-triphosphate (UTP)

This table summarizes the primary enzymes and their roles in constructing the individual strands of the target molecule.

The synthesis of the poly(C12,U) strand, a copolymer of cytidine (B196190) and uridine (B1682114), also relies on template-independent enzymatic polymerization. Terminal deoxynucleotidyl transferase (TdT) is a suitable enzyme for this task. wikipedia.orgnih.gov Although TdT is primarily known as a DNA polymerase, it can also incorporate ribonucleoside triphosphates. google.comgoogle.com TdT catalyzes the addition of nucleotides to the 3'-terminus of a DNA or RNA initiator molecule without the need for a template. wikipedia.orgnih.gov

To generate the poly(C12,U) strand, a reaction is set up containing TdT, an initiator (a short oligonucleotide), and a mixture of cytidine-5'-triphosphate (CTP) and uridine-5'-triphosphate (UTP). The enzyme randomly adds CTP and UTP to the initiator, with the ratio of the two nucleotides in the final polymer reflecting their relative concentrations in the reaction mixture. The designation "C12,U" indicates a copolymer where the ratio of cytidine to uridine is approximately 12:1. nih.gov

Once the individual poly(I,8-azidoI) and poly(C12,U) strands are synthesized and purified, they are combined to form the final double-stranded complex. This process, known as annealing, involves mixing the two polynucleotide solutions under specific conditions that promote hybridization. tandfonline.comsigmaaldrich.com

The strategy involves heating the mixed solution to a temperature sufficient to disrupt any secondary structures within the single strands (e.g., 60-70°C). tandfonline.com This is followed by a slow cooling process. tandfonline.com The gradual temperature decrease allows for the formation of hydrogen bonds between the complementary bases: inosine (B1671953) (I) on one strand pairs with cytidine (C) on the other. The uridine (U) bases in the poly(C12,U) strand create periodic mismatches in the duplex, which is a designed feature of this particular molecule. nih.gov The presence of salt in the annealing buffer is crucial as the positive ions help to shield the negative charges of the phosphate backbones, reducing electrostatic repulsion and facilitating strand association. sigmaaldrich.com The final double-stranded product is then purified, often by methods like ethanol (B145695) precipitation and dialysis. tandfonline.com

Isotopic Labeling Strategies for Poly(I,8-azidoI).Poly(C12,U)

To study the compound's interactions and behavior in biological systems, scientists use isotopic labeling. This involves incorporating isotopes, which are variants of chemical elements with a different number of neutrons. Both radioactive and non-radioactive isotopes are used, depending on the research goals.

Radiometric Tagging for Downstream Interaction Studies

Radiometric tagging uses radioactive isotopes to track the molecule. A common method involves using poly[( 32P]I,8-azidoI).poly(C) and its analog poly[( 32P]I,8-azidoI).poly(C12U) as photoaffinity probes. nih.gov This allows for the examination of RNA-protein interactions. nih.gov The use of ³²P provides a way to detect and measure the compound's binding to enzymes like 2',5'-oligoadenylate synthetase. nih.gov

The specificity of this labeling has been demonstrated by preventing the photoincorporation of the radiolabeled compound with the non-labeled version, poly(I).poly(C). nih.gov Following UV irradiation, the parts of the azido (B1232118) dsRNA that are not cross-linked to the enzyme are removed using micrococcal nuclease. nih.gov This technique helps in identifying the specific proteins that bind to the dsRNA. nih.gov

Interactive Table 1: Radiometric Tagging Data

Labeled ProbeTarget EnzymeApplication
poly[(_32P]I,8-azidoI).poly(C)2',5'-oligoadenylate synthetasePhotoaffinity labeling to study RNA-protein interactions nih.gov
poly[(_32P]I,8-azidoI).poly(C12U)2',5'-oligoadenylate synthetaseAllosteric site-directed activation studies nih.gov

Non-Radioactive Labeling Techniques for Biophysical Analysis

Non-radioactive labeling methods are used for biophysical analyses, which study the physical properties of biological molecules. These techniques are often preferred as they avoid the complications of handling radioactive materials.

One such technique is photoaffinity labeling, which uses the 8-azidoinosinic acid component of the compound. ontosight.ai The azido group is photoreactive, meaning it can form a covalent bond with nearby molecules when exposed to UV light. nih.gov This allows researchers to "capture" and identify proteins that interact with the poly(I,8-azidoI).poly(C12,U) molecule. nih.gov

The mismatched analog, poly(I,8-azidoI).poly(C12,U), is particularly useful as a site-directed activator for enzymes like 2',5'-oligoadenylate synthetase. nih.gov This allows for detailed studies of the allosteric binding domain of these enzymes. nih.gov

Interactive Table 2: Non-Radioactive Labeling Data

Labeling TechniqueKey FeatureApplication
Photoaffinity LabelingThe 8-azidoinosinic acid is photoreactive ontosight.aiIdentifying and studying nucleic acid-protein interactions nih.govontosight.ai
Site-Directed ActivationThe mismatched analog activates specific enzyme sites nih.govStudying the allosteric binding domains of enzymes nih.gov

Advanced Structural and Conformational Characterization of Poly I,8 Azidoi .poly C12,u Complexes

Spectroscopic Analysis of Higher-Order Polynucleotide Structure

Spectroscopic techniques are invaluable for probing the global and local structural features of polynucleotide complexes in solution. Circular dichroism and fluorescence spectroscopy, in particular, provide critical insights into the helical conformation and dynamic properties of poly(I,8-azidoI).poly(C12,U).

Circular Dichroism Spectroscopy for Helical Conformation

Circular dichroism (CD) spectroscopy is a sensitive method for characterizing the secondary structure of nucleic acids. The CD spectrum of a dsRNA molecule is dictated by the helical arrangement of its constituent bases. researchgate.net For poly(I)•poly(C) complexes, a characteristic CD spectrum with a positive band around 260-280 nm and a negative band around 245 nm is indicative of a right-handed A-form helical conformation. researchgate.net

The resulting CD spectrum of poly(I,8-azidoI).poly(C12,U) is therefore a composite signal reflecting both the global A-form-like structure and the localized perturbations. Deconvolution of the CD spectrum can provide semi-quantitative information on the extent of these structural deviations.

Illustrative Data Table: Circular Dichroism Parameters for Polynucleotide Complexes

Polynucleotide ComplexPositive Peak (nm)Molar Ellipticity (deg·cm²·dmol⁻¹) at Positive PeakNegative Peak (nm)Molar Ellipticity (deg·cm²·dmol⁻¹) at Negative Peak
poly(I)•poly(C)~265+8.0 x 10⁴~240-6.0 x 10⁴
poly(I,8-azidoI)•poly(C)~270+7.2 x 10⁴~248-5.5 x 10⁴
poly(I,8-azidoI)•poly(C12,U)~272+6.8 x 10⁴~250-5.0 x 10⁴

Note: The data in this table are illustrative and represent typical values observed for such polynucleotide complexes. Actual experimental values may vary.

Fluorescence Spectroscopy for Structural Dynamics

Fluorescence spectroscopy offers a powerful tool to investigate the local environment and dynamics of nucleic acid structures. The intrinsic fluorescence of the bases is generally weak, but the introduction of fluorescent probes or the use of modified fluorescent bases can provide detailed structural information. isbg.fr

In the case of poly(I,8-azidoI).poly(C12,U), the 8-azido group itself can serve as a photoaffinity label, but it is not inherently fluorescent. However, its presence can influence the fluorescence of intercalating dyes or covalently attached fluorophores. For instance, the binding of a fluorescent dye like ethidium (B1194527) bromide can be monitored to assess the accessibility of the dsRNA grooves and the impact of the azido (B1232118) modification and mismatches on the binding affinity and quantum yield of the dye.

Biophysical Probes for Molecular Architecture

Analytical Ultracentrifugation for Sedimentation Properties

Analytical ultracentrifugation (AUC) is a first-principles method for determining the hydrodynamic properties of macromolecules, including their sedimentation coefficient, molecular weight, and degree of heterogeneity. warwick.ac.uk In a sedimentation velocity experiment, the rate at which a molecule sediments under a strong centrifugal field is measured. The sedimentation coefficient (s) is dependent on the mass, density, and frictional ratio (a measure of shape) of the molecule. warwick.ac.uk

Illustrative Data Table: Sedimentation Coefficients of Polynucleotide Complexes

Polynucleotide ComplexMolecular Weight (kDa)Sedimentation Coefficient (S)Frictional Ratio (f/f₀)
Perfectly matched dsRNA (200 bp)~130~8.5~2.2
Mismatched dsRNA (poly(I)•poly(C12,U)) (200 bp)~130~8.1~2.4
poly(I,8-azidoI)•poly(C12,U) (200 bp)~132~7.9~2.5

Note: The data in this table are illustrative and based on typical values for polynucleotide complexes. S values are in Svedberg units. The frictional ratio (f/f₀) is a measure of asymmetry, with a value of 1 for a perfect sphere.

Light Scattering Techniques for Solution State Analysis

Static light scattering (SLS) and dynamic light scattering (DLS) are powerful techniques for determining the molecular weight and hydrodynamic radius of macromolecules in solution, respectively. plos.org SLS measures the time-averaged intensity of scattered light, which is proportional to the molecular weight and concentration of the solute. DLS, on the other hand, measures the time-dependent fluctuations in scattered light intensity, which arise from the Brownian motion of the particles. Analysis of these fluctuations provides the translational diffusion coefficient, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

For poly(I,8-azidoI).poly(C12,U), SLS can be used to accurately determine the weight-average molecular weight of the complex, confirming the 1:1 stoichiometry of the two strands. DLS provides a measure of the effective size of the complex in solution. The combination of molecular weight from SLS and hydrodynamic radius from DLS can provide insights into the shape and compactness of the molecule. A higher Rh for a given molecular weight suggests a more extended or less compact structure. The presence of the azido modification and mismatches is expected to result in a slightly larger hydrodynamic radius compared to a perfectly matched dsRNA of the same length, reflecting an increase in flexibility and a less compact conformation.

Theoretical and Computational Modeling of Poly(I,8-azidoI).Poly(C12,U) Architecture

Computational modeling provides a powerful complement to experimental studies by offering atomic-level insights into the structure and dynamics of complex biomolecules. pnas.org Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be used to build and refine structural models of poly(I,8-azidoI).poly(C12,U) and to explore its conformational landscape.

The development of accurate force fields for modified nucleic acids is a critical aspect of these computational studies. The parameters for the 8-azidoinosine residue need to be carefully derived to correctly describe its geometry, charge distribution, and interactions with neighboring bases and the solvent. Similarly, the modeling of the U-C mismatches requires a proper description of their non-canonical base pairing and local helical distortions.

Molecular Dynamics Simulations of Poly(I,8-azidoI)·Poly(C12,U) Structure

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and thermodynamics of biological macromolecules at an atomic level. nih.govnih.gov These simulations can provide detailed insights into the conformational landscape of complex molecules like poly(I,8-azidoI)·poly(C12,U), which are often difficult to characterize fully through experimental methods alone.

MD simulations of nucleic acids involve numerically solving Newton's equations of motion for a system containing the molecule of interest, solvent (typically water), and ions to mimic physiological conditions. nih.gov The forces between atoms are calculated using a potential energy function, commonly referred to as a force field (e.g., AMBER, CHARMM). nih.gov By simulating the trajectory of each atom over time, MD can reveal dynamic processes such as helical twisting and bending, groove width fluctuations, and the conformational preferences of modified residues.

For the poly(I,8-azidoI)·poly(C12,U) complex, MD simulations would be invaluable for understanding the structural impact of the 8-azidoinosine modification. Key areas of investigation would include:

Conformational Preference of the 8-azido Group: Determining the orientation of the azido group relative to the sugar-phosphate backbone and its influence on the glycosidic bond torsion angle (syn vs. anti conformation). Studies on other modified nucleotides have shown that bulky substituents can favor specific conformations. nih.govnih.gov

Local and Global Helical Deformations: Quantifying how the modified base pairs affect local parameters like base pair opening, roll, and twist, and how these local changes propagate to alter the global helical structure.

Solvent and Ion Interactions: Analyzing the arrangement of water molecules and ions around the modified duplex, particularly within the major and minor grooves, to understand how the 8-azido group alters the hydration shell and electrostatic potential.

A hypothetical set of parameters for an all-atom MD simulation of a poly(I,8-azidoI)·poly(C12,U) fragment in explicit solvent is presented in the table below. The force field parameters for the 8-azidoinosine would need to be developed and validated, a common practice for non-standard residues in MD simulations. researchgate.net

Table 1: Illustrative Parameters for Molecular Dynamics Simulation of a Poly(I,8-azidoI)·Poly(C12,U) Oligomer

ParameterValue/Description
System A 24-base-pair duplex of poly(I,8-azidoI)·poly(C12,U)
Force Field AMBER ff19SB for RNA, with custom parameters for 8-azidoinosine
Solvent TIP3P water model in a rectangular box with a 12 Å buffer
Ion Concentration 150 mM NaCl to neutralize the system and mimic physiological salt
Temperature 300 K (controlled by Langevin thermostat)
Pressure 1 atm (controlled by Berendsen barostat)
Simulation Time 1 microsecond (µs)
Integration Timestep 2 femtoseconds (fs) with SHAKE algorithm for hydrogen bonds
Non-bonded Cutoff 10 Å
Long-range Electrostatics Particle Mesh Ewald (PME) method

Predictive Models for Double-Stranded RNA Helical Parameters

Predictive models for dsRNA structure are primarily based on the analysis of high-resolution crystal and NMR structures of RNA oligonucleotides. These models often use a nearest-neighbor approach, where the conformation of a given base-pair step is influenced by the identity of the adjacent base pairs. biorxiv.orgresearchgate.net For standard dsRNA, which typically adopts an A-form helix, these models can predict helical parameters with reasonable accuracy.

The primary helical parameters that define the geometry of a dsRNA duplex include:

Helical Twist: The angle of rotation around the helical axis between successive base pairs.

Rise: The distance along the helical axis between successive base pairs.

X-displacement and Y-displacement: The displacement of the base-pair center from the helical axis.

Inclination: The angle between the base-pair plane and the plane perpendicular to the helical axis.

Tip: The rotation of the base pair about its short axis.

Roll, Slide, and Shift: Parameters describing the relative geometry of adjacent base pairs.

The presence of the 8-azidoinosine modification in the poly(I,8-azidoI)·poly(C12,U) complex is expected to cause significant deviations from the canonical A-form RNA geometry. The bulky azido group at the C8 position of the purine (B94841) ring would likely induce a preference for the syn conformation around the glycosidic bond, in contrast to the typical anti conformation found in standard Watson-Crick base pairs. This change can lead to a left-handed Z-RNA-like local conformation, even within a right-handed A-form helix, or otherwise distort the helical parameters.

Predictive models for such modified RNAs are less developed due to a scarcity of experimental data. researchgate.net However, by combining computational modeling with data from related modified structures, it is possible to hypothesize the likely effects. The table below compares the standard A-form RNA helical parameters with hypothetical predicted changes for a region of the poly(I,8-azidoI)·poly(C12,U) duplex containing the modified base.

Table 2: Comparison of Standard A-Form RNA Helical Parameters and Predicted Effects of 8-azidoinosine Modification

Helical ParameterStandard A-Form RNA (Approx. Value)Predicted Effect in Poly(I,8-azidoI)·Poly(C12,U)
Glycosidic Angle antiPredominantly syn at 8-azidoI residues
Helical Twist ~32.7°Local decrease at I-C steps; potential for left-handed turn
Rise per Residue ~2.8 ÅLocal increase due to steric hindrance
Major Groove Width Narrow and deepWidening and shallowing in the vicinity of the modification
Minor Groove Width Wide and shallowNarrowing and deepening
Overall Helical Handedness Right-handedMaintained as right-handed, but with significant local distortions

These predicted structural alterations would have profound implications for the biological activity of poly(I,8-azidoI)·poly(C12,U), as the geometry of the dsRNA duplex is a key determinant for recognition by cellular pattern recognition receptors that mediate the interferon response. Further experimental and computational studies are necessary to fully validate these predictive models.

Molecular Mechanisms of Poly I,8 Azidoi .poly C12,u Interactions

Allosteric Activation of 2',5'-Oligoadenylate Synthetase by Poly(I,8-azidoI).Poly(C12,U)

The binding of dsRNA to OAS induces a conformational change that activates its catalytic function, a classic example of allosteric regulation. researchgate.netpnas.org Poly(I,8-azidoI).poly(C12,U) and its parent compounds effectively mimic natural dsRNA, functioning as site-directed activators of OAS. nih.gov

Characterization of the dsRNA Allosteric Binding Domain

The dsRNA allosteric binding domain of OAS is a positively charged region that recognizes the duplex structure of RNA. nih.gov While OAS lacks a canonical dsRNA binding motif, specific residues distributed across an extended surface are crucial for this interaction. nih.govpnas.org The binding of dsRNA to this domain triggers a significant conformational rearrangement within the enzyme, bringing key catalytic residues in the active site into the correct orientation for ATP polymerization. researchgate.netpnas.org Studies using photoaffinity probes like poly(I,8-azidoI).poly(C) have been instrumental in probing this allosteric binding site. nih.govcolby.edu The specific covalent attachment of the azido-dsRNA to the enzyme upon UV irradiation confirms that the probe is located within this binding domain. nih.gov

Kinetic Parameters of Enzyme Activation by Poly(I,8-azidoI).Poly(C12,U)

Kinetic studies of OAS activation provide quantitative insights into the enzyme's interaction with its dsRNA activators. For the photoaffinity probe poly[(32P]I,8-azidoI).poly(C), saturation of 2-5A synthetase activity is observed at a concentration of 6 x 10-4 g/ml following a brief 20-second photolysis at 0°C. nih.gov While specific kinetic parameters such as Vmax and Kapp for poly(I,8-azidoI).poly(C12,U) are not detailed in the available literature, data from related dsRNA activators offer a comparative framework. For instance, studies with poly(I):poly(C) show a clear dependence of OAS1 activity on the concentration of the dsRNA activator. oup.comacs.org

Activator RNAEnzymeVmax (relative units)Kapp (μM)
18-bp dsRNA duplexOAS1~1~1
18-bp dsRNA duplex with 3'-ssPy motifOAS13-fold increaseNo apparent effect
VA RNAIOAS1~1~1
VA RNAI with CUUU-3'OAS1~8-fold increase~12-fold increase

This table presents a comparative view of kinetic parameters for OAS1 activation by different dsRNA structures, illustrating how modifications to the dsRNA can influence enzyme kinetics. Data adapted from oup.com.

Photoaffinity Labeling for Protein-Nucleic Acid Interaction Mapping

Photoaffinity labeling is a powerful technique to identify and characterize direct interactions between proteins and nucleic acids. nih.govnih.gov By incorporating a photoreactive group into the nucleic acid, a covalent bond can be formed with the interacting protein upon exposure to light, effectively trapping the transient interaction. nih.gov

Identification of Specific dsRNA-Binding Proteins via Photoincorporation

The use of radiolabeled poly[(32P]I,8-azidoI).poly(C) has successfully led to the specific identification of 2',5'-oligoadenylate synthetase. nih.gov In a typical experiment, the azido-dsRNA probe is incubated with a cellular extract or purified enzyme preparation. nih.gov Following UV irradiation to induce cross-linking, the non-covalently bound dsRNA is digested using a nuclease. nih.gov The remaining protein-RNA adducts can then be separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by autoradiography. nih.gov This method revealed a radiolabeled protein with a molecular weight of approximately 110 kDa, consistent with the known size of rabbit reticulocyte 2-5A synthetase. nih.gov The specificity of this labeling was confirmed by competition experiments where the presence of excess native poly(I).poly(C) prevented the photoincorporation of the radiolabeled azido (B1232118) probe. nih.gov This technique is not only valuable for identifying known dsRNA-binding proteins but also for discovering novel ones and for isolating specific peptides at or near the allosteric binding site for further characterization. nih.gov

Delineation of Amino Acid Residues at the Binding Interface

The interaction between dsRNA and proteins, such as the 2',5'-oligoadenylate synthetase (OAS) family, is primarily a recognition of the A-form helical structure of the RNA rather than a specific nucleotide sequence. merckmillipore.com This interaction is mediated by a conserved dsRNA-binding domain (dsRBD) present in these proteins. merckmillipore.comcdnsciencepub.comresearchgate.net Structural and mutational analyses of various dsRBDs have identified key amino acid residues crucial for this binding.

The binding interface can be broadly categorized into three regions of contact with the dsRNA helix:

Region 1 (Minor Groove): A conserved glutamic acid (E) residue within the α1-helix of the dsRBD typically forms hydrogen bonds with the 2'-hydroxyl groups in the minor groove of the dsRNA. researchgate.net

Region 2 (Minor Groove): A histidine (H) or a similar basic amino acid located in the loop between the β1 and β2 strands also interacts with the minor groove. researchgate.net

Region 3 (Major Groove): A characteristic lysine-containing motif, often KKxxK, on the α2-helix spans the major groove of the dsRNA, forming electrostatic interactions with the phosphate (B84403) backbone. researchgate.net

While these are general features of dsRBD-dsRNA interactions, the specific residues can vary between different OAS isoforms and other dsRNA-binding proteins. For instance, studies on murine 2',5'-oligoadenylate synthetases have identified a region between amino acid residues 104 and 158 as necessary for binding to dsRNA. acs.org The interaction is largely mediated by basic amino acids, such as lysine (B10760008) and arginine, in the dsRNA-binding regions of OAS enzymes, which interact with the 2'-OH in the minor groove of the dsRNA. asm.orgnih.gov

Table 1: Conserved Amino Acid Motifs in dsRNA-Binding Domains (dsRBDs) and Their Interactions with dsRNA

Interaction RegiondsRNA FeatureConserved Amino Acid Motif/ResidueType of Interaction
Region 1Minor GrooveGlutamic Acid (E) in α1-helixHydrogen Bonding
Region 2Minor GrooveHistidine (H) in β1-β2 loopHydrogen Bonding
Region 3Major GrooveKKxxK motif in α2-helixElectrostatic

Interplay with the 2-5A/RNase L System

Poly(I,8-azidoI).poly(C12,U), as a mimic of viral dsRNA, is a potent activator of the 2-5A/RNase L pathway, a critical component of the innate immune response to viral infections. acs.orgresearchgate.net This pathway involves the synthesis of 2',5'-oligoadenylates (2-5A) and the subsequent activation of a latent endoribonuclease, RNase L. researchgate.net

Mechanism of 2',5'-Oligoadenylate Synthesis Induction

The binding of dsRNA, such as poly(I,8-azidoI).poly(C12,U), to the dsRBD of an OAS enzyme induces a significant conformational change in the protein. This allosteric activation brings the catalytic residues within the enzyme's active site into the correct orientation for the synthesis of 2-5A from ATP. The active site of catalytically active OAS proteins contains a conserved triad (B1167595) of aspartic acid residues that are essential for this process. asm.org

The synthesis of 2-5A is a processive reaction, with the OAS enzyme adding adenosine (B11128) monophosphate units in a 2'-5' phosphodiester linkage. asm.org The length of the 2-5A oligomers can vary, but trimers and longer oligomers are the most effective activators of RNase L. researchgate.net Poly(I,8-azidoI).poly(C12,U) has been shown to be an effective activator of highly purified 2-5A synthetase from both rabbit reticulocyte lysates and extracts of interferon-treated HeLa cells.

Downstream Activation of Ribonuclease L (RNase L)

The 2-5A molecules produced by the activated OAS act as second messengers, binding to the ankyrin repeat domain of the inactive, monomeric RNase L. This binding induces a conformational change and promotes the dimerization of RNase L, which is essential for its activation. researchgate.net Once activated, RNase L becomes a potent endoribonuclease that cleaves single-stranded viral and cellular RNAs, thereby inhibiting protein synthesis and viral replication. researchgate.net The activation of RNase L is a key downstream effect of the interaction of poly(I,8-azidoI).poly(C12,U) with the 2-5A synthetase.

Photoreactivity and Covalent Adduct Formation

A key feature of poly(I,8-azidoI).poly(C12,U) is the presence of the 8-azidoinosinic acid moiety, which makes it a photoreactive probe. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a stable, covalent bond with amino acid residues in close proximity at the binding site of a protein. asm.org This technique, known as photoaffinity labeling, allows for the specific and permanent tagging of dsRNA-binding proteins.

Optimization of UV Irradiation Parameters for Cross-linking

The efficiency of covalent cross-linking between poly(I,8-azidoI).poly(C12,U) and its target proteins is dependent on the parameters of UV irradiation. Studies utilizing this photoaffinity probe have established optimized conditions to achieve maximal and specific cross-linking while minimizing non-specific damage.

One study demonstrated that saturation of 2-5A synthetase with poly[(32P)I,8-azidoI].poly(C) was achieved following photolysis for 20 seconds at 0°C. These conditions were sufficient to induce specific covalent bond formation.

Table 2: Optimized UV Irradiation Parameters for Cross-linking of Poly[(32P)I,8-azidoI].poly(C) to 2-5A Synthetase

ParameterValueReference
UV WavelengthNot specified, but typical for azido activation
Irradiation Time20 seconds
Temperature0°C
Concentration of Photoprobe6 x 10⁻⁴ g/ml for saturation

Analysis of Covalent Linkages Between Poly(I,8-azidoI).Poly(C12,U) and Proteins

Following UV irradiation, the covalent adducts formed between the photoreactive dsRNA and its binding proteins can be analyzed using various biochemical techniques. A common method involves sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by autoradiography, assuming the photoprobe is radioactively labeled (e.g., with ³²P).

In studies with poly[(32P)I,8-azidoI].poly(C), a radioactive band at approximately 110 kDa was observed after UV cross-linking to extracts from rabbit reticulocyte lysates. This molecular weight corresponds to that of the native 2-5A synthetase, confirming the specific photolabeling of this enzyme. The specificity of this covalent linkage was further demonstrated by competition experiments, where the presence of non-photoreactive poly(I).poly(C) prevented the photoincorporation of the azido-probe, while DNA, poly(I), and poly(C) alone did not. To analyze the specific peptide regions involved in the binding, the cross-linked complex can be subjected to enzymatic digestion followed by peptide mapping and sequencing.

Advanced Research Methodologies and in Vitro Applications

Biochemical Assay Development for Poly(I,8-azidoI).Poly(C12,U) Studies

To investigate the biological activities of poly(I,8-azidoI).poly(C12,U), researchers have employed a variety of biochemical assays. These assays are designed to measure the compound's effect on specific enzymatic pathways and cellular processes in a controlled, in vitro environment.

The 2',5'-oligoadenylate (2-5A) synthetase pathway is a critical component of the innate immune response to viral infections. The activity of 2-5A synthetase is often quantified to understand the effects of compounds like poly(I,8-azidoI).poly(C12,U). This is typically achieved by measuring the synthesis of 2-5A from ATP in the presence of a double-stranded RNA (dsRNA) activator. The product, 2-5A, can then be quantified using various methods, including high-performance liquid chromatography (HPLC) or radioimmunoassays. The development of photoaffinity labels, such as those derived from poly(I)•poly(C), has been instrumental in identifying the dsRNA binding domain of 2-5A synthetase.

Cell-free protein synthesis systems, particularly rabbit reticulocyte lysates, provide a valuable in vitro platform to study the effects of various compounds on translation. These systems contain all the necessary components for protein synthesis, including ribosomes, tRNAs, and initiation and elongation factors. By introducing poly(I,8-azidoI).poly(C12,U) into this system, researchers can assess its impact on the synthesis of specific proteins. The level of protein synthesis is typically monitored by the incorporation of radiolabeled amino acids, such as [35S]methionine, into newly synthesized polypeptides, which are then visualized by autoradiography after gel electrophoresis.

RNase L is an endoribonuclease that, upon activation by 2-5A, cleaves single-stranded RNA, leading to the inhibition of protein synthesis. To assess the activity of RNase L in the presence of upstream modulators like poly(I,8-azidoI).poly(C12,U), ribosomal RNA (rRNA) cleavage assays are employed. In these assays, total RNA is extracted from cells or cell lysates and analyzed by gel electrophoresis. The integrity of the rRNA, particularly the 28S and 18S species, is examined. Cleavage of these rRNAs into characteristic smaller fragments is indicative of RNase L activation.

Analytical Techniques for Characterizing Molecular Complexes

To identify the specific proteins that interact with poly(I,8-azidoI).poly(C12,U), advanced analytical techniques are utilized. These methods are essential for characterizing the covalent complexes formed upon photoactivation of the azido (B1232118) group.

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique used to separate proteins based on their molecular weight. When combined with autoradiography, it becomes a powerful tool for visualizing proteins that have been covalently cross-linked to a radiolabeled probe, such as a derivative of poly(I,8-azidoI).poly(C12,U). Following photo-cross-linking and separation by SDS-PAGE, an autoradiogram is produced to reveal the molecular weights of the proteins that have been specifically labeled by the radioactive photoaffinity reagent. This technique has been successfully used to identify dsRNA-binding proteins.

While PAGE and autoradiography can identify the size of a protein that interacts with poly(I,8-azidoI).poly(C12,U), mass spectrometry (MS) provides a more definitive identification. Following cross-linking and purification of the protein-RNA complex, the protein is subjected to proteolytic digestion. The resulting peptides are then analyzed by mass spectrometry. The identification of peptides that are covalently attached to the photoaffinity label allows for the precise localization of the binding site within the protein's amino acid sequence. This powerful technique provides detailed insights into the molecular interactions between poly(I,8-azidoI).poly(C12,U) and its target proteins.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quality control of synthetic oligonucleotides and their duplexes, such as poly(I,8-azidoI).poly(C12,U). Reversed-phase HPLC, in particular, is well-suited for separating large nucleic acid molecules based on their hydrophobicity.

In the context of poly(I,8-azidoI).poly(C12,U), HPLC is employed to:

Assess Purity: The technique can effectively separate the final dsRNA product from residual single-stranded polynucleotides (poly(I,8-azidoI) and poly(C12,U)), as well as from shorter fragments or other impurities remaining from the synthesis process.

Confirm Duplex Formation: By comparing the retention times of the individual strands with that of the annealed product, researchers can confirm the successful formation of the double-helical complex. The duplex typically elutes at a different time than its constituent single strands.

Analyze Stability: HPLC can be used in thermal melting studies. By analyzing the sample at increasing temperatures, the dissociation of the duplex into single strands can be monitored by the appearance of their corresponding peaks, allowing for the determination of the melting temperature (Tm), a key indicator of duplex stability.

The elution profile from an HPLC analysis provides critical data on the homogeneity and integrity of the polymer complex before its use in biological assays.

Thin-Layer Chromatography (TLC) for Nucleotide Hydrolysis Products

Thin-Layer Chromatography (TLC) is a fundamental and robust method for analyzing the composition of nucleic acids after their complete hydrolysis into constituent nucleotides. researchgate.netnih.gov For a modified polynucleotide like poly(I,8-azidoI).poly(C12,U), TLC is instrumental in verifying the incorporation of the modified base, 8-azidoinosine.

The typical workflow involves the following steps:

Hydrolysis: The polymer is completely digested into its constituent nucleoside monophosphates using specific nucleases (like nuclease P1) or chemical methods. tandfonline.com This process breaks down the polymer into inosine (B1671953) monophosphate, 8-azidoinosine monophosphate, cytidine (B196190) monophosphate, and uridine (B1682114) monophosphate.

Radiolabeling: To enhance sensitivity and enable quantification, the 5'-hydroxyl group of the resulting nucleotide monophosphates is often radiolabeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. researchgate.net

2D TLC Separation: The labeled nucleotide mixture is spotted onto a cellulose (B213188) TLC plate. The separation is performed in two dimensions using different solvent systems to achieve high resolution. researchgate.netresearchgate.net

Detection and Quantification: The separated, radiolabeled nucleotides are visualized by autoradiography. The identity of each spot is confirmed by running non-labeled standards. By scraping the spots and measuring their radioactivity, the relative abundance of each nucleotide, including the 8-azidoinosine, can be quantified to confirm the composition of the original polymer. researchgate.net

This method provides definitive evidence of the chemical composition and the presence of modified bases within the synthetic RNA strands. nih.gov

Mass Photometry for Stoichiometry and Binding Affinity Determination

Mass photometry is a modern, label-free analytical technique that measures the mass of single molecules in solution by detecting their light scattering at a glass-water interface. nih.govoup.com This approach is highly applicable to the study of nucleic acid complexes like poly(I,8-azidoI).poly(C12,U) for determining precise stoichiometry and characterizing binding interactions. nih.govrefeyn.com

Key applications for poly(I,8-azidoI).poly(C12,U) include:

Stoichiometry Confirmation: By measuring the mass distribution of particles in a sample, mass photometry can directly confirm the formation of a 1:1 duplex between the poly(I,8-azidoI) and poly(C12,U) strands. The resulting mass histogram would show a primary peak corresponding to the molecular weight of the assembled duplex, distinct from any peaks corresponding to residual single strands.

Binding Affinity (KD) Measurement: The dissociation constant (KD), a measure of binding affinity, can be determined. By titrating one strand against a fixed concentration of the other and measuring the relative populations of single-stranded and duplex species at equilibrium across different concentrations, a binding curve can be generated to calculate the KD.

Sample Homogeneity: The technique provides a rapid assessment of sample quality, revealing the presence of aggregates or unbound species, which is crucial for interpreting results from biological assays. unc.edu

In Vitro Cellular Models for Mechanistic Elucidation

To understand how poly(I,8-azidoI).poly(C12,U) exerts its biological effects, researchers utilize various in vitro cellular models. These models range from immortalized cell lines, which offer reproducibility, to primary cell cultures, which provide greater physiological relevance.

Studies in Interferon-Treated Cell Lines (e.g., HeLa cells)

Interferon-responsive cell lines, such as the human cervical cancer line HeLa, are valuable tools for dissecting the molecular pathways triggered by dsRNA analogs. These cells express the key pattern recognition receptors (e.g., TLR3, RIG-I, MDA5) and downstream signaling components of the interferon pathway. wikipedia.org

Studies with the closely related compound poly(I).poly(C12,U) in human AV3-M7 cells, which are also responsive to interferon, have shown that the compound can inhibit the multiplication of a retrovirus. nih.gov This effect is associated with the induction of 2',5'-oligoadenylate synthetase (2',5'-AS), a key enzyme in the antiviral interferon response. nih.govnih.gov Activated 2',5'-AS synthesizes 2'-5'-linked oligoadenylates, which in turn activate RNase L to degrade viral and cellular RNA, inhibiting protein synthesis. nih.gov

A significant finding was that while both interferon and poly(I).poly(C12,U) induced 2',5'-AS, their antiviral mechanisms appeared to be distinct. When the interferon-induced signaling was blocked with antibodies, the antiviral effect of poly(I).poly(C12,U) persisted, even though the induction of 2',5'-AS was abolished. nih.gov This suggests the compound engages additional or alternative antiviral pathways beyond canonical interferon-mediated 2',5'-AS induction.

Table 1: Comparative Effects of Poly(I).Poly(C12,U) and Interferon in AV3-M7 Cells Data based on findings for the related compound poly(I).poly(C12,U). nih.gov

Treatment Condition2',5'A Synthetase InductionRetroviral RT ActivityConclusion
Interferon (IFN)YesInhibitedStandard IFN antiviral response.
Poly(I).Poly(C12,U)YesInhibitedInduces 2',5'A synthetase and inhibits virus.
Poly(I).Poly(C12,U) + Anti-IFN AntibodiesAbolishedStill InhibitedSuggests an antiviral mechanism independent of secreted IFN and its direct induction of 2',5'A synthetase.

Note: This interactive table summarizes research findings on a closely related compound to illustrate the type of studies performed.

Evaluation of Poly(I,8-azidoI).Poly(C12,U) Effects in Primary Cell Cultures

While cell lines are useful, primary cells isolated directly from tissues provide a model that more closely reflects the physiology of normal, non-transformed cells. Evaluating poly(I,8-azidoI).poly(C12,U) in primary cell cultures is essential for understanding its potential immunomodulatory effects in a more physiologically relevant context.

Human Bronchial Epithelial Cells (HBECs): Primary HBECs can be used to model the response of the respiratory tract to dsRNA, which mimics a key feature of viral infections. researchgate.net Studies in these cells would focus on the induction of interferons (IFN-β, IFN-λ), proinflammatory cytokines (e.g., IL-6, TNF-α), and chemokines (e.g., CXCL10), which are crucial for orchestrating an antiviral immune response.

Hematopoietic Progenitor Cells: Research using other synthetic dsRNAs has shown they can be internalized by CD34+ hematopoietic progenitor cells from bone marrow. nih.gov This interaction can stimulate the formation of hematopoietic colonies, suggesting a direct effect on the proliferation and differentiation of immune cell precursors. Evaluating poly(I,8-azidoI).poly(C12,U) in these primary cultures would reveal its influence on hematopoiesis and the generation of mature immune cells.

These studies in primary cells are critical for predicting how the compound might behave in a complex in vivo environment, particularly its impact on the cells that initiate and regulate immune responses.

Theoretical Frameworks and Future Directions in Poly I,8 Azidoi .poly C12,u Research

Computational Approaches for Predicting Poly(I,8-azidoI).Poly(C12,U) Interactions

Computational methods are essential for predicting and understanding the complex interactions between dsRNA molecules like poly(I,8-azidoI).poly(C12,U) and their protein binding partners. These in silico approaches provide a theoretical framework to guide and interpret experimental findings.

Docking Studies for Ligand-Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of poly(I,8-azidoI).poly(C12,U), docking studies are critical for predicting how the dsRNA structure fits into the binding sites of dsRNA Binding Proteins (dsRBPs). However, simulating the interaction between a flexible ligand like a long dsRNA and a protein is more challenging than for small molecules. nih.govoup.com

Molecular dynamics (MD) simulations are often used to complement docking by providing insights into the dynamic nature of the complex and the conformational flexibility of both the RNA and the protein. nih.govoup.com Advanced force fields and electrostatic models, such as AMOEBA, are being developed to better represent the intricate network of hydrogen bonds and electrostatic forces at the protein-RNA interface. nih.gov For instance, MD simulations can reveal how proteins like the transactivation response element RNA-binding protein (TRBP) interact with dsRNA, providing a detailed map of atomic interactions. oup.comillinois.edu The workflow for such a computational study is generally as follows:

Table 1: Generalized Workflow for dsRNA-Protein Docking and Simulation

StepDescriptionRationale
1. System Preparation Obtain or model the 3D structures of the dsRNA (e.g., an A-form helix model of poly(I,8-azidoI).poly(C12,U)) and the target protein (e.g., RIG-I, MDA5).High-quality starting structures are essential for accurate predictions.
2. Molecular Docking Use docking software (e.g., AutoDock, HADDOCK) to predict the binding poses of the dsRNA on the protein surface.To generate a set of plausible interaction models and identify potential binding sites.
3. Molecular Dynamics (MD) Simulation Place the best-docked complex into a simulated physiological environment (water, ions) and run MD simulations. oup.comTo assess the stability of the predicted binding pose and observe the dynamic behavior of the complex over time. oup.com
4. Analysis Analyze the MD trajectories to calculate binding free energies, identify key interacting residues, and characterize the network of interactions (hydrogen bonds, stacking).To refine the binding model and generate testable hypotheses about which amino acids are crucial for the interaction.
5. Experimental Validation Use techniques like site-directed mutagenesis on the protein, guided by the simulation results, and test binding with the photo-crosslinking agent.To confirm the functional relevance of the computationally predicted interactions.

Bioinformatics Analysis of dsRNA Recognition Motifs

Bioinformatics provides the tools to identify common sequence or structural motifs within RNAs that are recognized by specific proteins. Double-stranded RNA binding domains (dsRBDs) are a common protein motif for recognizing dsRNA. nih.gov While often considered shape-dependent rather than sequence-specific, subtle preferences exist. nih.gov

Computational tools like dsRID and RNApromo are being developed to predict dsRNA regions and structural motifs from sequencing data. oup.comnih.gov These methods can analyze large datasets of RNAs known to bind a particular protein to find enriched structural features. nih.gov For example, analysis of RNAs bound by the Puf family of proteins identified distinct motifs containing a core "UGUR" sequence element. nih.gov Similarly, machine learning methods can be trained on experimental data, such as from dsRIP-seq (dsRNA immunoprecipitation sequencing), to identify features that distinguish protein-bound dsRNA from other double-stranded regions. oup.com The development of models like AlphaFold 3, which can predict the structure of protein-RNA complexes, further enhances the ability to understand these recognition events at a molecular level. alphafoldserver.com This approach is crucial for understanding how proteins differentiate between viral mimics like poly(I,8-azidoI).poly(C12,U) and endogenous dsRNAs.

Evolution of Photoaffinity Probes for Nucleic Acid Research

The azido (B1232118) group in poly(I,8-azidoI).poly(C12,U) makes it a photoaffinity probe. Photoaffinity labeling (PAL) uses a photoreactive group on a ligand to form a covalent bond with its binding partner upon light activation, allowing for the capture and identification of otherwise transient interactions. digitellinc.comnih.gov

Development of Next-Generation Azido-Modified Polynucleotides

The use of azido-modified nucleosides is a cornerstone of photoaffinity labeling. Upon UV irradiation, the aryl azide (B81097) group in 8-azidoinosine forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds of a binding protein, creating a stable, covalent crosslink. The evolution of these probes has focused on improving efficiency, specificity, and utility.

Next-generation probes often incorporate additional functionalities. For instance, "clickable" probes feature an azide or alkyne handle. nih.gov After the photo-crosslinking event, this handle can be used to attach a reporter tag (like biotin (B1667282) for purification or a fluorophore for imaging) via a highly specific click chemistry reaction. nih.govnih.gov This modular approach offers greater flexibility than probes where the tag is pre-attached. nih.gov Furthermore, new photoreactive groups are being explored alongside traditional aryl azides to optimize crosslinking efficiency and reduce non-specific labeling. bmj.com

Table 2: Comparison of Photoaffinity Probe Generations

Probe GenerationPhotoreactive GroupKey FeatureAdvantage
First Generation Aryl AzideDirect incorporation of the photoreactive group into the ligand.Simple design for identifying direct binding partners.
Second Generation (Bifunctional) Aryl Azide + Reporter Tag (e.g., Biotin, Radioisotope)The probe includes both the photoreactive group and a tag for detection/purification.Streamlined workflow for identifying labeled proteins.
Third Generation ("Clickable") Aryl Azide + Click-Chemistry Handle (e.g., Alkyne)The probe contains a small, inert handle. The reporter tag is added post-crosslinking. nih.govReduces potential steric hindrance from a bulky tag during binding and allows for versatile labeling. nih.gov
Multifunctional Probes AzidocoumarinCombines photoreactivity with fluorogenic properties; the molecule becomes fluorescent after photolysis. nih.govAllows for direct monitoring of the crosslinking reaction and subsequent detection. nih.gov

Integration with Advanced Imaging Techniques for Spatiotemporal Studies

Combining photoaffinity labeling with advanced imaging techniques allows researchers to visualize where and when these molecular interactions occur within a living cell. After crosslinking poly(I,8-azidoI).poly(C12,U) to its target proteins, a fluorescent tag can be attached via click chemistry. This enables the use of powerful microscopy methods.

Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) can provide information on molecular interactions with high spatial resolution. nih.govrero.ch Super-resolution microscopy techniques, such as DNA-PAINT and dSTORM, can overcome the diffraction limit of light, allowing for localization of the crosslinked complexes at the nanoscale. rero.chwiley.com This integration provides a dynamic picture of how dsRNA analogs are recognized by cellular sensors and where the resulting signaling complexes assemble, offering crucial insights into the initiation of immune responses. nih.gov

Poly(I,8-azidoI).Poly(C12,U) as a Tool for Fundamental Biochemical Discovery

Poly(I,8-azidoI).poly(C12,U) serves as a powerful tool for discovery-based science, primarily by acting as a stable, photo-reactive mimic of viral dsRNA. Viral dsRNA is a potent pathogen-associated molecular pattern (PAMP) that triggers the innate immune system. nih.gov Synthetic analogs like poly(I:C) have been used extensively to study these responses, which involve pattern recognition receptors (PRRs) like TLR3, RIG-I, and MDA5. bmj.comnih.gov

The unique advantage of poly(I,8-azidoI).poly(C12,U) is its ability to permanently capture these binding proteins. By irradiating cells treated with the compound, researchers can covalently link the dsRNA to its direct binders. Subsequent purification of the crosslinked complexes and identification of the attached proteins by mass spectrometry can uncover novel dsRNA sensors or accessory proteins involved in the signaling pathway. nih.govresearchgate.net This approach is invaluable for identifying weak or transient interactions that are often missed by conventional co-immunoprecipitation methods. plos.org

By identifying the full suite of proteins that interact with a viral dsRNA mimic, researchers can build a more complete map of the cellular machinery involved in antiviral defense. This can lead to the discovery of new drug targets for modulating the immune response in the context of viral infections, autoimmune diseases, and cancer immunotherapy. bmj.comnih.gov

Exploration of Undiscovered dsRNA-Binding Proteins

The cellular environment contains a diverse array of proteins that can bind to dsRNA, not all of which have been identified or fully characterized. childrenshospital.org The 8-azido modification of the inosine (B1671953) in poly(I,8-azidoI).poly(C12,U) makes it an ideal photoaffinity labeling probe to identify and characterize these elusive dsRNA-binding proteins (dsRBPs). nih.gov

Photoaffinity labeling is a powerful technique for covalently cross-linking interacting molecules, in this case, the dsRNA and its binding protein, upon exposure to UV light. The azido group on the 8th position of the inosine base is photoreactive, allowing for the formation of a stable, covalent bond with amino acid residues in the close vicinity of the binding site. nih.gov This enables the "capture" of even transient or low-affinity interactions that might otherwise be missed by conventional biochemical methods.

A key example of its application is the study of 2',5'-oligoadenylate synthetase (OAS), a well-known dsRNA-dependent enzyme. Research has demonstrated that poly(I,8-azidoI).poly(C) can specifically photolabel 2-5A synthetase, confirming the utility of this azido-dsRNA in identifying dsRNA-binding domains. nih.gov The mismatched analog, poly(I,8-azidoI).poly(C12,U), mimics the biological activity of its parent molecule, poly(I).poly(C12,U), in activating OAS. nih.gov

The future application of poly(I,8-azidoI).poly(C12,U) in this area is promising. By using a radiolabeled or otherwise tagged version of this molecule in cell lysates or even in living cells, researchers can identify a spectrum of dsRBPs. The process would involve:

Incubating cells or cell extracts with tagged poly(I,8-azidoI).poly(C12,U).

Exposing the mixture to UV light to induce cross-linking.

Purifying the cross-linked complexes.

Identifying the bound proteins using techniques like mass spectrometry.

This approach could lead to the discovery of novel proteins involved in innate immunity, RNA metabolism, and other cellular processes that are regulated by dsRNA.

Potential Undiscovered dsRNA-Binding Proteins Putative Function Rationale for Interaction with poly(I,8-azidoI).poly(C12,U)
Novel RNA helicasesRegulation of RNA structure and function, innate immune signalingThe dsRNA structure of the compound could be a substrate for helicase activity.
Uncharacterized E3 ubiquitin ligasesPost-translational modification of signaling proteinsSome E3 ligases are recruited to signaling complexes by dsRNA.
RNA-editing enzymes beyond ADARsModification of RNA sequencesThe unique structure of the synthetic dsRNA may attract novel editing enzymes.
Metabolic enzymesRegulation of cellular metabolismSome metabolic enzymes are known to be regulated by RNA binding.

Broader Implications for Understanding Innate Immune Sensing of RNA

The study of synthetic dsRNA analogs like poly(I,8-azidoI).poly(C12,U) has profound implications for our fundamental understanding of how the innate immune system senses RNA. The ability of the immune system to distinguish between "self" and "non-self" RNA is critical for mounting an effective antiviral response while avoiding autoimmunity.

Synthetic dsRNAs serve as powerful tools to dissect this process because they can be designed with specific lengths, sequences, and chemical modifications. This allows researchers to probe the specific requirements for activation of different PRRs. For example, RIG-I is known to be activated by short dsRNAs with a 5'-triphosphate group, while MDA5 recognizes long dsRNAs. nih.gov The structural features of poly(I,8-azidoI).poly(C12,U), including its length and the presence of mismatched regions due to the C12,U strand, will influence which of these sensors it preferentially activates.

Moreover, the introduction of modifications like the 8-azido group allows for the exploration of how chemical alterations to the RNA backbone or bases affect immune recognition. It is known that modifications present in host RNA, such as pseudouridine (B1679824) and 5-methylcytidine, can dampen the innate immune response to synthetic RNAs. mdpi.com Conversely, the 8-azido modification in poly(I,8-azidoI).poly(C12,U) provides a unique chemical entity that can be used to probe the tolerance of the immune system to non-canonical bases.

The use of poly(I,8-azidoI).poly(C12,U) and other synthetic dsRNAs can help to answer key questions in innate immunity, such as:

How do different PRRs coordinate their responses to the same dsRNA ligand?

What is the full range of dsRNA structures that can be recognized by the innate immune system?

How do chemical modifications on viral or cellular RNAs modulate the immune response?

Q & A

Basic Research Questions

Q. How is poly(I,8-azidoI).poly(C12,U) synthesized, and what analytical methods confirm its structural integrity?

  • Methodological Answer : Synthesis typically involves phosphoramidite chemistry or enzymatic polymerization, with strict control over stoichiometry and reaction conditions (e.g., temperature, pH). Structural confirmation requires:

  • NMR spectroscopy for nucleotide sequence validation and azido-group incorporation .
  • Gel electrophoresis (e.g., agarose/polyacrylamide) to assess molecular weight and duplex integrity, using ethidium bromide or SYBR Gold for staining .
  • Chromatography (HPLC or SEC) to verify purity and homogeneity .
    • Key Considerations : Follow IUPAC nomenclature for polynucleotide naming and report reagent purity, solvent systems, and instrument calibration details to ensure reproducibility .

Q. What are the key physicochemical properties of poly(I,8-azidoI).poly(C12,U), and how are they measured?

  • Methodological Answer : Critical properties include:

  • Thermodynamic stability : Measured via UV-visible spectrophotometry (e.g., melting curves at 260 nm) to determine TmT_m (melting temperature) and calculate ΔH\Delta H (enthalpy) and ΔS\Delta S (entropy) using van’t Hoff analysis .
  • Hydrodynamic radius : Assessed via dynamic light scattering (DLS) in buffer solutions .
  • Azido-group reactivity : Quantified via click chemistry assays (e.g., copper-catalyzed azide-alkyne cycloaddition) .
    • Key Considerations : Buffer composition (e.g., 5 mM phosphate, pH 6.9) must be standardized to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of poly(I,8-azidoI).poly(C12,U) under varying pH conditions?

  • Methodological Answer :

  • Systematic replication : Repeat experiments using identical buffers, ionic strengths, and instrumentation (e.g., spectrophotometer wavelength calibration) to isolate pH-specific effects .
  • Meta-analysis : Apply the FINER framework to evaluate if conflicting studies address Feasibility (e.g., sample purity), Novelty (e.g., novel buffer systems), or Ethical reporting of outliers .
  • Advanced modeling : Use molecular dynamics simulations to predict pH-dependent conformational changes and identify critical ionizable groups .
    • Data Table Example :
pHTmT_m (°C)SourceNotes
6.972.3 5 mM phosphate buffer
7.468.1Contradictory studyHigher ionic strength (150 mM NaCl)

Q. What advanced spectroscopic or computational methods elucidate the interaction dynamics between poly(I,8-azidoI).poly(C12,U) and nucleic acids?

  • Methodological Answer :

  • Circular Dichroism (CD) : Resolve chiral transitions during hybridization with complementary strands (e.g., poly(A)) to detect conformational shifts .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (konk_{on}, koffk_{off}) by immobilizing the compound on a sensor chip and flowing target nucleic acids .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (KdK_d) and stoichiometry by titrating the polynucleotide into a nucleic acid solution .
    • Key Considerations : Cross-validate results with orthogonal methods (e.g., SPR + ITC) to minimize instrumentation bias .

Q. How can researchers design experiments to assess the enzymatic degradation resistance of poly(I,8-azidoI).poly(C12,U)?

  • Methodological Answer :

  • Enzyme selection : Use single-strand-specific nucleases (e.g., S1 nuclease) and double-strand-specific enzymes (e.g., DNase I) to probe structural robustness .
  • Degradation assays : Monitor fragment size via gel electrophoresis (e.g., 2% agarose) and quantify undigested duplexes using ethidium bromide fluorescence .
  • Control experiments : Include unmodified poly(I)·poly(C) to benchmark resistance improvements conferred by azido groups and C12 modifications .

Data Contradiction & Reproducibility

Q. What strategies mitigate variability in hybridization efficiency studies of poly(I,8-azidoI).poly(C12,U)?

  • Methodological Answer :

  • Standardize annealing protocols : Use a thermal cycler for precise temperature ramping (e.g., 90°C → 25°C at 0.5°C/min) .
  • Batch testing : Compare multiple synthesis batches (≥3) to identify lot-dependent inconsistencies .
  • Negative controls : Include scrambled sequences to distinguish nonspecific binding .
    • Framework Application : Apply PICO (Population: polynucleotide; Intervention: hybridization conditions; Comparison: unmodified analogs; Outcome: TmT_m) to structure experiments .

Literature & Resource Guidelines

  • Nomenclature : Use IUPAC-recommended terms (e.g., "poly(I,8-azidoI)" instead of abbreviations) for database searches .
  • Source Evaluation : Prioritize primary literature from journals like Journal of Chromatography and IUPAC technical reports over commercial databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.